molecular formula C16H22N2O5S B3049131 1-(4-Morpholinobenzenesulfonyl)piperidine-3-carboxylic acid CAS No. 1951440-79-1

1-(4-Morpholinobenzenesulfonyl)piperidine-3-carboxylic acid

Cat. No. B3049131
CAS RN: 1951440-79-1
M. Wt: 354.4
InChI Key: MJEHCKNMELJIEZ-UHFFFAOYSA-N
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Description

1-(4-Morpholinobenzenesulfonyl)piperidine-3-carboxylic acid is a chemical compound with the CAS Number: 1951440-79-1 . It has a molecular weight of 354.43 . The IUPAC name for this compound is 1-((4-morpholinophenyl)sulfonyl)piperidine-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H22N2O5S/c19-16(20)13-2-1-7-18(12-13)24(21,22)15-5-3-14(4-6-15)17-8-10-23-11-9-17/h3-6,13H,1-2,7-12H2,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 354.43 .

Scientific Research Applications

Anticancer Research:

Several piperidine alkaloids, including synthetic derivatives like MPBC, exhibit promising antiproliferative and antimetastatic effects against various types of cancers. These compounds have been investigated both in vitro and in vivo . Researchers explore their potential as novel anticancer agents due to their ability to interfere with cancer cell growth and metastasis.

Anticonvulsant Properties:

Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid (an analog of MPBC) have been synthesized and evaluated for anticonvulsant activity. These compounds show promise in managing seizure disorders . Further studies could explore MPBC’s specific anticonvulsant effects and mechanisms.

properties

IUPAC Name

1-(4-morpholin-4-ylphenyl)sulfonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c19-16(20)13-2-1-7-18(12-13)24(21,22)15-5-3-14(4-6-15)17-8-10-23-11-9-17/h3-6,13H,1-2,7-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEHCKNMELJIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CCOCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401163384
Record name 3-Piperidinecarboxylic acid, 1-[[4-(4-morpholinyl)phenyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Morpholinobenzenesulfonyl)piperidine-3-carboxylic acid

CAS RN

1951440-79-1
Record name 3-Piperidinecarboxylic acid, 1-[[4-(4-morpholinyl)phenyl]sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951440-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxylic acid, 1-[[4-(4-morpholinyl)phenyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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